Methyl 4-(piperazine-1-sulfonyl)benzoate

Descripción

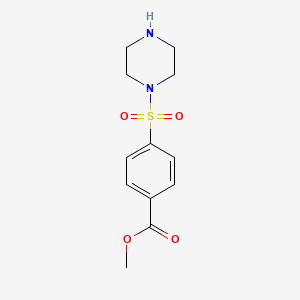

Methyl 4-(piperazine-1-sulfonyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a piperazine-1-sulfonyl group. The sulfonyl linkage between the piperazine ring and the aromatic system enhances both electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science.

Key structural attributes include:

- Benzoate ester: Enhances lipophilicity and metabolic stability.

- Piperazine sulfonyl group: Modulates solubility, hydrogen-bonding capacity, and interactions with biological targets.

Similar compounds, such as those with nitro, halogen, or alkyl substituents on the aromatic ring or piperazine, are synthesized for applications ranging from kinase inhibition to antimicrobial activity .

Propiedades

IUPAC Name |

methyl 4-piperazin-1-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-18-12(15)10-2-4-11(5-3-10)19(16,17)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJMCGFRMREGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperazine-1-sulfonyl)benzoate typically involves the reaction of 4-(piperazine-1-sulfonyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:

4-(piperazine-1-sulfonyl)benzoic acid+methanolcatalystMethyl 4-(piperazine-1-sulfonyl)benzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for research and commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(piperazine-1-sulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzoate ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated benzoate derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-(piperazine-1-sulfonyl)benzoate is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Methyl 4-(piperazine-1-sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring provides additional binding interactions, enhancing the compound’s overall efficacy .

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The table below compares Methyl 4-(piperazine-1-sulfonyl)benzoate (hypothetical data inferred from analogs) with structurally related compounds:

*Estimated based on analogs in and .

Key Observations:

- Lipophilicity : Introduction of nitro (logP ↑) or hydrophilic groups (e.g., carboxylates) alters partitioning behavior .

- Solubility : Salt formation (e.g., dihydrochlorides) or hydrophilic substituents (e.g., methoxy) improves aqueous solubility .

- Crystallinity : Piperazinium salts with hydrogen succinate exhibit symmetrical hydrogen bonding, influencing solid-state stability .

Actividad Biológica

Methyl 4-(piperazine-1-sulfonyl)benzoate is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current literature.

Chemical Structure and Properties

This compound has the following chemical formula: C12H16N2O4S, with a molecular weight of approximately 220.27 g/mol. The compound features a sulfonamide group, which is known to enhance biological activity and solubility properties. Its structure can be represented as follows:

- Piperazine moiety : Contributes to the pharmacological properties.

- Benzoate moiety : Influences lipophilicity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Key areas of activity include:

- Antimicrobial Activity : Exhibits notable antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that compounds similar to this compound demonstrate minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Enterococcus species .

- Antifungal Activity : The compound shows potential antifungal effects, particularly against Candida species. Its mechanism may involve disruption of biofilm formation, which is crucial for fungal virulence .

The mechanism of action involves the inhibition of protein synthesis and interference with nucleic acid production pathways. This dual action contributes to its effectiveness against both bacterial and fungal pathogens. The sulfonamide group mimics natural substrates, allowing it to inhibit specific enzymes critical for microbial metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

-

Antibacterial Studies :

- A study reported that derivatives of piperazine sulfonamides exhibited significant bactericidal activity against MRSA strains, with MIC values ranging from 15.625 to 62.5 μM .

- Another research highlighted the compound's effectiveness in inhibiting biofilm formation in bacterial cultures, which is a significant factor in chronic infections.

-

Antifungal Studies :

- Research indicated that this compound significantly reduced biofilm formation in Candida albicans at concentrations lower than traditional antifungal agents like fluconazole .

- The compound was found to inhibit the enzyme secreted aspartyl protease (SAP5), which is essential for Candida cell adhesion and biofilm formation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| Methyl 3-(4-methylpiperazin-1-yl)benzoate | 0.98 | Contains a methyl group on the piperazine ring |

| Methyl 4-(piperazin-1-yl)benzoate hydrochloride | 0.98 | Hydrochloride salt form, potentially different solubility |

| Ethyl 4-(piperazin-1-yl)benzoate | 0.96 | Ethyl group instead of methyl, affecting lipophilicity |

These comparisons illustrate how slight modifications in structure can lead to variations in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.